molecular formula C10H11BrClNO B14065931 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B14065931
M. Wt: 276.56 g/mol
InChI Key: NWSQIXBHUPWZNH-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure, featuring both amino and halogen functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by amination and chlorination steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Methyl derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
  • 1-(3-Amino-2-(bromomethyl)phenyl)-3-bromopropan-2-one
  • 1-(3-Amino-2-(bromomethyl)phenyl)-3-fluoropropan-2-one

Uniqueness: 1-(3-Amino-2-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[3-amino-2-(bromomethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H11BrClNO/c11-5-9-7(4-8(14)6-12)2-1-3-10(9)13/h1-3H,4-6,13H2

InChI Key

NWSQIXBHUPWZNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)CBr)CC(=O)CCl

Origin of Product

United States

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